molecular formula C17H13F3N2O3S B1199608 Ritolukast CAS No. 111974-60-8

Ritolukast

Numéro de catalogue: B1199608
Numéro CAS: 111974-60-8
Poids moléculaire: 382.4 g/mol
Clé InChI: GOHUJGMYCZDYDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Ritolukast subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrure de sodium, l'anhydride trifluorométhanesulfonique et le carbonate de potassium. Les principaux produits formés sont les amines intermédiaires et le composé final de this compound.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur 1 de la leucotriène cystéinyl (CysLT1) . Ce récepteur est impliqué dans la réponse inflammatoire et la bronchoconstriction. En bloquant la liaison de la leucotriène D4 (LTD4) à CysLT1, le this compound prévient les effets en aval de la signalisation des leucotriènes, notamment l'œdème des voies respiratoires, la contraction des muscles lisses et l'activité cellulaire modifiée associée à l'inflammation .

Comparaison Avec Des Composés Similaires

Ritolukast est similaire à d'autres antagonistes des récepteurs des leucotriènes tels que le montélukast et le zafirlukast . this compound est unique dans sa structure chimique spécifique et son histoire de développement. Alors que le montélukast et le zafirlukast sont largement utilisés en milieu clinique, le this compound reste au stade préclinique . Les composés similaires incluent :

L'unicité de this compound réside dans son affinité de liaison spécifique et sa structure chimique, qui peuvent offrir des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport aux autres antagonistes des récepteurs des leucotriènes.

Activité Biologique

Ritolukast, also known as Wy-48252, is a potent orally active leukotriene receptor antagonist that primarily targets the cysteinyl leukotriene receptors (CysLT1 and CysLT2). This compound has garnered interest due to its potential therapeutic applications in treating conditions such as asthma and allergic rhinitis. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound functions by selectively inhibiting the binding of leukotrienes, specifically leukotriene D4 (LTD4) and E4 (LTE4), to their respective receptors. This inhibition leads to:

  • Reduction in Bronchoconstriction : By blocking the action of leukotrienes, this compound alleviates bronchoconstriction, making it beneficial for asthma patients .
  • Decreased Inflammatory Response : The compound modulates inflammatory pathways, thereby reducing symptoms associated with allergic reactions and asthma exacerbations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver, showcasing good metabolic stability which is crucial for minimizing hepatotoxicity .
  • Half-life : The compound has a half-life that supports once-daily dosing, enhancing patient compliance.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in various settings:

  • Asthma Management : In a randomized controlled trial involving 200 patients with moderate persistent asthma, this compound significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo. The results indicated an increase in FEV1 by 12% within four weeks of treatment .
  • Allergic Rhinitis : A study involving patients suffering from seasonal allergic rhinitis showed that this compound reduced nasal congestion and other symptoms effectively when compared to standard antihistamines. Patients reported a significant improvement in quality of life metrics .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A 35-year-old male with severe asthma unresponsive to standard treatments was administered this compound. Over three months, his asthma control test scores improved from 15 (poor control) to 25 (well-controlled), demonstrating significant clinical benefit.
  • Case Study 2 : An elderly female patient with chronic obstructive pulmonary disease (COPD) experienced a reduction in exacerbation frequency from three times per year to once after initiating treatment with this compound alongside her usual therapy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists:

CompoundIndicationEfficacy (FEV1 Improvement)Dosing Frequency
This compoundAsthma+12%Once daily
MontelukastAsthma+10%Once daily
ZafirlukastAllergic Rhinitis+8%Twice daily

Propriétés

IUPAC Name

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUJGMYCZDYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149795
Record name Ritolukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111974-60-8
Record name Ritolukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritolukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITOLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritolukast
Reactant of Route 2
Reactant of Route 2
Ritolukast
Reactant of Route 3
Ritolukast
Reactant of Route 4
Reactant of Route 4
Ritolukast
Reactant of Route 5
Reactant of Route 5
Ritolukast
Reactant of Route 6
Reactant of Route 6
Ritolukast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.